molecular formula C11H10N2O3 B3021249 Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 178488-38-5

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3021249
CAS No.: 178488-38-5
M. Wt: 218.21 g/mol
InChI Key: ZKUWBZQURLPJEQ-UHFFFAOYSA-N
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Description

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate (CAS 178488-38-5) is a high-value chemical building block for medicinal chemistry and drug discovery research. This compound features a versatile imidazo[1,2-a]pyridine scaffold, a privileged structure recognized for its wide range of biological activities . The presence of both an ester and a formyl group at the 2- and 3-positions makes this molecule a particularly flexible intermediate for the synthesis of more complex derivatives . The imidazo[1,2-a]pyridine core is of significant interest in anticancer research. Structural analogs serve as key precursors for developing novel cytotoxic agents, with some derivatives demonstrating potent activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines . Furthermore, this scaffold is prominently featured in infectious disease research. Several imidazo[1,2-a]pyridine-based compounds are under investigation as potent antituberculosis agents, including clinical candidates that target the essential cytochrome bcc oxidase (QcrB) subunit in Mycobacterium tuberculosis . The broad utility of this compound also extends to its role as a synthetic intermediate for constructing diverse heterocyclic libraries aimed at exploring new therapeutic areas . This product is intended for research purposes only. It is strictly for laboratory use and is not certified for human consumption or therapeutic application.

Properties

IUPAC Name

ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)10-8(7-14)13-6-4-3-5-9(13)12-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUWBZQURLPJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229954
Record name Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178488-38-5
Record name Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178488-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate serves as an essential intermediate in the synthesis of more complex heterocyclic compounds. Its imidazo core allows for various modifications that can lead to novel compounds with enhanced properties .

Reactivity and Functionalization
The compound undergoes several chemical reactions, making it versatile for synthetic applications:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution : Nucleophilic substitution can occur at the formyl or ethyl ester groups .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Derivatives have shown significant antibacterial effects against Gram-positive bacteria, disrupting cell wall synthesis .
  • Anticancer Potential : Certain derivatives induce apoptosis in cancer cell lines, highlighting their potential in cancer therapy .
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting utility in treating inflammatory diseases .

Medicinal Chemistry Applications

This compound is being explored for its potential in drug development:

  • Antituberculosis Drug Development : Research into its derivatives focuses on developing new treatments for tuberculosis .
  • Therapeutic Agent Design : The compound's molecular structure allows for the design of novel therapeutic agents targeting various diseases .

Industrial Applications

In industry, this compound is utilized for developing materials with unique optical and electronic properties. Its ability to form stable complexes makes it suitable for applications in advanced materials science .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives exhibited significant antibacterial effects against Gram-positive bacteria through disruption of cell wall synthesis.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that some derivatives induced apoptosis in various cancer cell lines. Structural modifications were shown to enhance cytotoxic efficacy.
  • Anti-inflammatory Properties : Research indicated that the compound could inhibit pro-inflammatory cytokines in cellular models of inflammation, suggesting a role in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazo[1,2-a]pyridine core can interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Melting Points and Solubility
  • Ethyl 3-chloro derivative : Solid with m.p. 208°C .
  • Ethyl 3-bromo derivative : Light yellow solid with m.p. 208°C .
  • Ethyl 3-formyl derivative : Expected lower melting point due to reduced crystallinity from the polar formyl group.

Computational and Spectral Insights

  • Electronic Properties : Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate shows distinct electronic excitation profiles in solvents, as studied via DFT . The 3-formyl analog likely exhibits enhanced polarity and solvatochromism.
  • NMR Trends : The 3-formyl group would cause downfield shifts for the aldehyde proton (~9–10 ppm) and adjacent ring protons, contrasting with upfield shifts for halogenated analogs (e.g., 8.71 ppm for H-3 in 3-Br derivative) .

Biological Activity

Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate is an intriguing compound within the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a heterocyclic structure that combines an imidazole ring with a pyridine moiety. The presence of the formyl and carboxylate functional groups enhances its reactivity and biological profile. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Its biological activity has been attributed to its ability to interact with various molecular targets, leading to multiple therapeutic effects.

Antimicrobial Activity

Several studies have highlighted the compound's potential as an antimicrobial agent. It has shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity against these resistant strains.

CompoundMIC (µg/mL)Target Pathogen
This compound4.5Mycobacterium tuberculosis
Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate3.0Staphylococcus aureus
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate6.0Escherichia coli

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.

The mechanism of action for this compound involves several pathways:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • DNA Interaction : The imidazo[1,2-a]pyridine core can interact with DNA and RNA, affecting their function.
  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP), influencing drug metabolism and therapeutic efficacy.

Case Studies

  • Antimicrobial Efficacy Against MDR-TB :
    A study evaluated the effectiveness of this compound against MDR-TB strains. Results indicated an MIC of 4.5 µg/mL, demonstrating significant potential as a new therapeutic agent in tuberculosis treatment .
  • Anticancer Activity in Lung Cancer Cells :
    In vitro studies on lung cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis showed increased sub-G1 phase population, indicating cell death .

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via functionalization of the imidazo[1,2-a]pyridine core. For example, halogenation using N-chlorosuccinimide (NCS) in DMF at 40°C introduces substituents at the C3 position (e.g., Cl), followed by oxidation or nucleophilic substitution to install the formyl group . Alternative routes involve condensation of ethyl bromopyruvate with aminopyridine derivatives under reflux conditions, as demonstrated for structurally related compounds . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or DMF) to enhance yields (70–90%) .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization relies on multimodal analytical techniques:

  • 1H NMR : Distinct signals for the ethyl ester group (e.g., δ 4.43–4.58 ppm, q, J = 7.1 Hz) and formyl proton (δ ~9.3–10.0 ppm) confirm substitution patterns .
  • LC-MS : Molecular ion peaks (e.g., m/z = 250.1–282.1 [M+1]) validate purity and molecular weight .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aldehyde (C=O at ~2800 cm⁻¹) provide additional structural confirmation .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : Early-stage biological studies focus on in vitro antiproliferative assays (e.g., against lung or pancreatic cancer cell lines) at concentrations of 10–100 µM, with IC₅₀ values calculated using MTT assays. Hydrazone derivatives of imidazo[1,2-a]pyridines have shown activity against Entamoeba histolytica and Trichomonas vaginalis, suggesting potential antiparasitic applications .

Advanced Research Questions

Q. How can Pd-catalyzed C–H activation be employed to functionalize the C3 position?

  • Methodological Answer : C3-arylation is achieved using Pd(OAc)₂ (2.5 mol%) and phenylboronic acid in deep eutectic solvents (DESs) like choline chloride:glycerol (1:2). Reaction optimization includes:

  • Solvent screening : Polar aprotic solvents (DMSO) or DESs enhance reaction rates and yields (85–95%) .
  • Base selection : Na₂CO₃ (1.25 equiv.) improves catalytic efficiency by stabilizing intermediates .
  • Kinetic monitoring : Reaction completion is confirmed via LC-MS or TLC, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. What computational methods predict pharmacokinetic and toxicity profiles?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties (HOMO-LUMO gaps) and reactive sites. In silico ADMET studies using tools like SwissADME predict blood-brain barrier permeability (e.g., logP ~2.5) and cytochrome P450 interactions. Molecular docking (AutoDock Vina) identifies potential targets, such as cyclin-dependent kinases (CDKs) or thymidylate synthase .

Q. How are contradictory NMR data resolved for structurally similar derivatives?

  • Methodological Answer : Ambiguities arise from overlapping signals (e.g., aromatic protons). Strategies include:

  • 2D NMR : HSQC and HMBC correlate protons with adjacent carbons, resolving regiochemistry .
  • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) unambiguously assigns substituent positions .
  • Dynamic NMR : Variable-temperature experiments distinguish rotamers in flexible esters .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Methodological Answer : Process optimization involves:

  • Catalyst loading : Reducing Pd(OAc)₂ to 1 mol% maintains efficiency while lowering costs .
  • Solvent recycling : DESs are reused after extraction (3 cycles, <10% yield loss) .
  • Workflow integration : Automated liquid handlers enable high-throughput screening of reaction conditions (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
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Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate

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